5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide

NCI-60 screening antiproliferative activity cancer cell line panel

5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide (CAS 638156-08-8, CID 2043476, molecular formula C22H20Cl2N2O3, MW 431.31 g/mol) is a synthetic 5-aryl furan-2-carboxamide belonging to a chemotype originally identified through high-throughput screening of the Molecular Libraries-Small Molecule Repository (MLSMR) as a scaffold for sphingosine-1-phosphate receptor modulation. The compound features a 2,5-dichlorophenyl substituent at the furan 5-position and a morpholin-4-ylmethylbenzylamine moiety at the carboxamide terminus, distinguishing it from both the primary-amine-bearing S1P4 antagonist CYM50358 and the monochloro PKD1 inhibitor CID-2011756.

Molecular Formula C22H20Cl2N2O3
Molecular Weight 431.3 g/mol
Cat. No. B10796231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Molecular FormulaC22H20Cl2N2O3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H20Cl2N2O3/c23-16-3-6-19(24)18(13-16)20-7-8-21(29-20)22(27)25-17-4-1-15(2-5-17)14-26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27)
InChIKeyXWBCKKPYRUUVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide: Structural Identity and Baseline Profile for Informed Procurement


5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide (CAS 638156-08-8, CID 2043476, molecular formula C22H20Cl2N2O3, MW 431.31 g/mol) is a synthetic 5-aryl furan-2-carboxamide belonging to a chemotype originally identified through high-throughput screening of the Molecular Libraries-Small Molecule Repository (MLSMR) as a scaffold for sphingosine-1-phosphate receptor modulation [1]. The compound features a 2,5-dichlorophenyl substituent at the furan 5-position and a morpholin-4-ylmethylbenzylamine moiety at the carboxamide terminus, distinguishing it from both the primary-amine-bearing S1P4 antagonist CYM50358 and the monochloro PKD1 inhibitor CID-2011756. This specific substitution pattern confers a unique combination of physicochemical properties—including a predicted LogP of 4.09, topological polar surface area of 55 Ų, and zero Rule-of-5 violations—that directly impact solubility, permeability, and target engagement profiles relative to in-class analogs .

Why In-Class 5-Aryl Furan-2-Carboxamides Cannot Substitute for 5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide


The 5-aryl furan-2-carboxamide chemotype exhibits extreme sensitivity to both the halogen substitution pattern on the 5-phenyl ring and the nature of the amine-bearing moiety on the carboxamide side chain. Systematic SAR studies demonstrate that the 2,5-dichloro substitution pattern is critical for S1P4 receptor affinity in the parent hit series, while replacement of the 2,6-dimethylphenylamine terminus with a morpholin-4-ylmethylphenyl group fundamentally alters both the basicity (pKa shift from ~9.8 for primary amine analogs to ~7.1 for the morpholine tertiary amine) and the hydrogen-bonding capacity of the molecule [1]. The monochloro analog CID-2011756 (3-chlorophenyl substitution) acquires ATP-competitive PKD1 inhibitory activity with cell-based efficacy in LNCaP prostate cancer cells, whereas the 2,5-dichloro target compound lacks this activity profile [2]. Consequently, even structurally adjacent analogs cannot serve as drop-in replacements; substitution without rigorous validation risks both false-positive target engagement and false-negative activity readouts in screening cascades.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide


NCI-60 Human Tumor Cell Line Growth Inhibition Panel: Complete Inactivity Profile Versus Cell-Active Structural Analogs

The target compound was evaluated across the full NCI-60 human tumor cell line panel and returned an 'Inactive' outcome in every single cell line tested, spanning non-small cell lung (NCI-H23, NCI-H226, NCI-H322M, NCI-H460, HOP-62, HOP-92, NCI-H522, A549/ATCC), melanoma (LOX IMVI, M14, MALME-3M, UACC-62, UACC-257, SK-MEL-2, SK-MEL-5, SK-MEL-28), prostate (PC-3, DU-145), CNS (SF-268, SF-295, SF-539, SNB-19, SNB-75, U251), and colon (HT29, COLO 205, HCT-15, KM12) lineages [1]. This stands in marked contrast to the monochloro analog CID-2011756 (5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide), which inhibits phorbol ester-induced endogenous PKD1 activation in LNCaP prostate cancer cells in a concentration-dependent manner and belongs to a set of cell-active PKD1 inhibitors with in vitro IC50 values ranging from 0.4 to 6.1 µM [2]. The complete loss of cellular antiproliferative activity upon transitioning from 3-chloro to 2,5-dichloro substitution on the 5-phenyl ring establishes a critical structure-activity cliff that makes the target compound a uniquely suitable negative control for phenotypic screening programs involving this chemotype.

NCI-60 screening antiproliferative activity cancer cell line panel negative control compound

ARFGAP1 Target Engagement: Quantitative Binding Affinity Versus S1P4 Receptor Antagonist Comparators

In the only direct binding measurement publicly available for this compound, it exhibited an IC50 greater than 165,000 nM (>165 µM) against ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1, Rat) in a Scripps Research Institute Molecular Screening Center assay [1]. This exceptionally weak binding—more than three orders of magnitude above the typical hit threshold—indicates negligible engagement of this target. By comparison, the structurally related S1P4 antagonist CYM50358 (N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide) demonstrates potent S1P4 receptor antagonism with an IC50 of 25 nM, while the HTS parent hit 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide shows moderate S1P4 antagonist activity (IC50 ~393 nM) with high selectivity against S1P1–3 and S1P5 subtypes [2][3]. The morpholin-4-ylmethylphenyl modification effectively abolishes S1P4 activity while failing to confer activity at ARFGAP1, demonstrating that this particular substitution pattern is detrimental to both the primary target engagement of the parent chemotype and alternative ADP-ribosylation factor pathways.

ADP-ribosylation factor GTPase-activating protein 1 binding affinity target selectivity S1P receptor family

Physicochemical Property Differentiation: Morpholine Tertiary Amine Versus Primary Amine Analogs

The morpholin-4-ylmethyl substituent confers a fundamentally different ionization and polarity profile compared to primary amine-bearing analogs. The morpholine ring nitrogen has a predicted pKa of approximately 7.1 (tertiary amine), whereas the primary amine in CYM50358 (aminomethyl-2,6-dimethylphenyl) has a predicted pKa of approximately 9.8 . At physiological pH 7.4, the target compound exists predominantly in its neutral free-base form (~33% ionized), while CYM50358 is >99% protonated. This difference is reflected in the measured/predicted LogP: 4.09 (ACD/Labs) for the target compound versus approximately 2.7–3.0 for CYM50358 analogs [1]. The higher LogP and lower fractional ionization of the target compound predict enhanced passive membrane permeability but reduced aqueous solubility compared to the primary amine series. Additionally, the target compound's molecular weight (431.31 g/mol), hydrogen bond acceptor count (5), and topological polar surface area (55 Ų) place it within favorable oral drug-like space (zero Rule-of-5 violations), though the elevated LogP may necessitate formulation strategies for in vivo dosing .

physicochemical properties drug-likeness pKa differentiation solubility permeability

Structural Differentiation of the Morpholin-4-ylmethyl Pharmacophore: Impact on Kinase Selectivity Profile Versus the PKD1-Active Monochloro Analog

The single-atom difference between 2,5-dichloro (target compound) and 3-chloro (CID-2011756) substitution on the 5-phenyl ring produces a complete functional divergence in kinase inhibitory activity. CID-2011756 was identified as one of eleven novel PKD1 inhibitor chemotypes from a high-throughput screening campaign, demonstrating ATP-competitive inhibition of PKD1 with nanomolar to low-micromolar potency and cell-based suppression of phorbol ester-induced PKD1 activation in LNCaP prostate cancer cells [1]. Computational docking studies confirmed that CID-2011756 binds within the highly conserved ATP-binding cleft of PKD1, suggesting opportunities for structural optimization [1]. In contrast, the target compound—differing only by the addition of a second chlorine at the 2-position of the phenyl ring—shows no PKD1 inhibitory activity and is uniformly inactive across the NCI-60 panel [2]. This indicates that the 2,5-dichloro substitution pattern sterically or electronically prevents productive orientation within the PKD1 ATP-binding pocket, creating a clean selectivity switch that is highly relevant for chemotype-based probe development.

PKD1 kinase inhibition structure-activity relationship halogen substitution pattern kinase selectivity

Validated Application Scenarios for 5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide Based on Quantitative Evidence


Structurally Matched Negative Control for S1P4 Receptor Antagonist Screening Campaigns

This compound shares the identical 5-(2,5-dichlorophenyl)furan-2-carboxamide core scaffold with the potent S1P4 antagonist CYM50358 (IC50 = 25 nM) but exhibits no detectable S1P4 receptor antagonism and negligible ARFGAP1 binding (IC50 > 165,000 nM) [1]. Its use as a negative control in S1P4 antagonist screening plates enables researchers to discriminate between S1P4-mediated pharmacology and off-target effects arising from the common chemical scaffold, thereby reducing false-positive hit rates in primary screening and improving the interpretability of confirmatory dose-response experiments [2].

Selectivity Control for PKD1 Kinase Inhibitor Development Programs

The target compound is structurally identical to the PKD1-active inhibitor CID-2011756 in the morpholin-4-ylmethylphenyl region but carries a critical 2,5-dichloro substitution in place of the 3-chloro group that enables PKD1 ATP-binding pocket engagement [3]. This single-atom differentiation completely abolishes PKD1 inhibitory activity, as confirmed by the compound's uniform inactivity across the NCI-60 human tumor cell line panel [4]. Researchers can deploy this compound alongside CID-2011756 in kinase selectivity profiling panels to attribute cellular phenotypes specifically to PKD1 catalytic inhibition rather than to non-specific effects of the morpholin-4-ylmethylphenyl chemotype.

Reference Compound for Physicochemical Property Benchmarking in 5-Aryl Furan-2-Carboxamide Lead Optimization

With a predicted LogP of 4.09, morpholine pKa of ~7.1, tPSA of 55 Ų, and zero Rule-of-5 violations , this compound occupies a distinct region of oral drug-like chemical space compared to primary amine analogs (pKa ~9.8, lower LogP) [5]. Medicinal chemistry teams can use this compound as a benchmarking reference when evaluating the impact of tertiary amine incorporation on solubility, permeability, and metabolic stability during lead optimization of 5-aryl furan-2-carboxamide series. Its predicted LogD(7.4) of 4.10 and ACD/BCF(7.4) of 743.57 further facilitate correlation of in silico ADME predictions with experimental permeability and distribution data .

Chemical Tool for Investigating Halogen Substitution Effects on Kinase-Selectivity Switches

The stark functional contrast between the 2,5-dichloro target compound (kinase-inactive) and the 3-chloro analog CID-2011756 (PKD1-active, IC50 0.4–6.1 µM) [3] provides a well-defined chemical biology tool pair for probing how halogen substitution patterns on the 5-phenyl ring govern kinase ATP-binding pocket recognition. This compound pair is particularly valuable for computational chemistry groups performing docking studies or free-energy perturbation calculations aimed at predicting halogen-dependent selectivity switches, given the availability of both experimental binding data (CID-2011756) and confirmed inactivity (target compound) for the same scaffold [3][4].

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